LSD1 Inhibition Potency and Selectivity Over MAO-B
5,5-Diphenyl-1,3-oxazolidin-2-one demonstrates potent inhibition of lysine-specific demethylase 1 (LSD1) with an IC₅₀ of 62 nM [1]. In contrast, it exhibits minimal inhibition of monoamine oxidase B (MAO-B) with an IC₅₀ greater than 100,000 nM [1]. This >1,600-fold selectivity for LSD1 over MAO-B is a critical differentiator.
| Evidence Dimension | Enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | LSD1 IC₅₀ = 62 nM; MAO-B IC₅₀ >100,000 nM |
| Comparator Or Baseline | Selectivity index vs. MAO-B |
| Quantified Difference | >1,600-fold selectivity for LSD1 |
| Conditions | pH 7.4 (LSD1) and pH 7.5 (MAO-B), 2°C, fluorescence-based assays [1] |
Why This Matters
This high selectivity minimizes off-target MAO-B inhibition, a known liability for some epigenetic modulators, making it a superior choice for LSD1-focused drug discovery programs.
- [1] BindingDB. BDBM254591. IC50 data for LSD1 (62 nM) and MAO-B (>100,000 nM). Accessed via BindingDB. View Source
